(4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
The compound (4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic molecule that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, which includes a benzothiadiazine ring and a piperidine moiety, contributes to its wide range of biological activities.
Mechanism of Action
Target of Action
The compound, also known as (4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone, is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . This class of compounds has been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds are often attributed to the functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring can also contribute to the activity .
Biochemical Pathways
Given the reported biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds, it can be inferred that this compound may interact with various biochemical pathways related to antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .
Result of Action
Given the reported biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds, it can be inferred that this compound may have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur and nitrogen-containing reagents.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions. This step requires the use of strong bases and appropriate solvents to facilitate the reaction.
Oxidation: The final step involves the oxidation of the sulfur atom to form the dioxido group. This is typically achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Functionalized benzothiadiazine derivatives with various substituents.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a promising candidate for drug development.
Medicine
The compound has shown potential in the treatment of hypertension and diabetes. Its ability to modulate specific biological pathways makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzothiadiazine Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
The unique combination of the benzothiadiazine ring and the piperidine moiety in (4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone sets it apart from other similar compounds. This structure imparts a distinct set of biological activities and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-6-8-17(9-7-10)14(18)13-16-15-11-4-2-3-5-12(11)21(13,19)20/h2-5,10,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABFZYSLQYIZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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